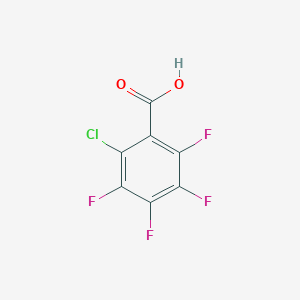

2-Chloro-3,4,5,6-tetrafluorobenzoic acid

Overview

Description

“2-Chloro-3,4,5,6-tetrafluorobenzoic acid” is a type of carboxylic acid building block . It is used in the synthesis of diterpenoid analogs as antitumor compounds and novel quinoline lactones .

Synthesis Analysis

The synthesis of a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, was reported to be achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Molecular Structure Analysis

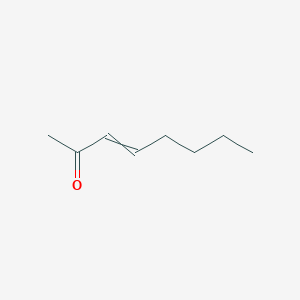

The molecular formula of “2-Chloro-3,4,5,6-tetrafluorobenzoic acid” is C7HClF4O2 . The molecular weight is 192.55 . The structure of a similar compound, 2,3,4,5-Tetrafluorobenzoic acid, was established by FTIR, NMR, MS, and elemental analysis .

Scientific Research Applications

Chemical Research

“2-Chloro-3,4,5,6-tetrafluorobenzoic acid” is used in chemical research . It’s a type of carboxylic acid building block, which means it can be used as a starting material in the synthesis of a wide range of chemical compounds.

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.

Synthesis of Diterpenoid Analogs

Diterpenoid analogs are compounds that mimic the structure and function of diterpenoids, a type of terpenoid. These analogs have been found to have antitumor properties . “2-Chloro-3,4,5,6-tetrafluorobenzoic acid” is used in the synthesis of these analogs .

Synthesis of Quinoline Lactones

Quinoline lactones are a type of organic compound that contain a lactone (a cyclic ester) and a quinoline moiety. “2-Chloro-3,4,5,6-tetrafluorobenzoic acid” is used in the synthesis of novel quinoline lactones .

Potential Use in Material Science

While there isn’t specific information available on this application, the unique properties of “2-Chloro-3,4,5,6-tetrafluorobenzoic acid”, such as its high density and fluorinated structure, suggest potential uses in material science. For example, it could be used in the synthesis of high-performance polymers.

Safety and Hazards

The safety data sheet for 2,3,4,5-Tetrafluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

It’s known that this compound can undergo various chemical reactions, such as hydrolysis . In these reactions, the chlorine atom adjacent to the trifluoromethyl group in the compound is removed predominantly, with less than 1 percent of the fluorine eliminated .

Biochemical Pathways

The compound’s involvement in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways, depending on the specific compounds it’s used to synthesize .

Pharmacokinetics

Its solubility, density, melting point, boiling point, and flash point have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its role in the synthesis of other compounds suggests that its effects can vary widely depending on the specific context of its use .

Action Environment

Factors such as temperature and pressure can affect the compound’s physical properties and its reactivity in chemical reactions .

properties

IUPAC Name |

2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLLRNYFQGXOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281426 | |

| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4,5,6-tetrafluorobenzoic acid | |

CAS RN |

1868-80-0 | |

| Record name | 1868-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)